molecular formula C19H19N3O5S2 B2604050 N-(1,3-benzothiazol-2-yl)-2-[4-(morpholine-4-sulfonyl)phenoxy]acetamide CAS No. 438029-50-6

N-(1,3-benzothiazol-2-yl)-2-[4-(morpholine-4-sulfonyl)phenoxy]acetamide

Numéro de catalogue B2604050
Numéro CAS: 438029-50-6
Poids moléculaire: 433.5
Clé InChI: ZMJXLKAMRDVHJT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1,3-benzothiazol-2-yl)-2-[4-(morpholine-4-sulfonyl)phenoxy]acetamide, commonly known as BMS-986168, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BMS-986168 is a potent and selective inhibitor of the tyrosine kinase 2 (TYK2) enzyme, which plays a crucial role in the regulation of immune responses.

Applications De Recherche Scientifique

Antitumor Activity

Benzothiazole derivatives, structurally similar to N-(1,3-benzothiazol-2-yl)-2-[4-(morpholine-4-sulfonyl)phenoxy]acetamide, have been synthesized and evaluated for antitumor activities. Notably, compounds with benzothiazole structures have demonstrated considerable anticancer activity against various cancer cell lines, highlighting their potential as pharmacophoric groups in cancer treatment strategies (Yurttaş et al., 2015).

Enzyme Inhibitory Potential

Sulfonamide derivatives, including those with benzothiazole moieties, have been synthesized and investigated for their inhibitory effects on specific enzymes. For instance, compounds with benzodioxane and acetamide structures have shown considerable enzyme inhibitory activity, particularly against α-glucosidase and acetylcholinesterase. This suggests their potential therapeutic applications in managing conditions like diabetes and Alzheimer's disease (Abbasi et al., 2019).

Pharmacological Screening

Benzothiazole derivatives have been synthesized and subjected to various pharmacological screenings, including antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These screenings reveal the broad-spectrum potential of benzothiazole-based compounds in developing new therapeutic agents for diverse medical conditions (Patel et al., 2009).

Molecular Docking and Biological Activity Evaluation

Benzothiazole derivatives have also been subjected to molecular docking studies to evaluate their interactions with specific biological targets like enzymes. For instance, the docking of benzothiazole derivatives with the cyclooxygenase-2 (COX-2) enzyme has been performed, and the biological activity of these compounds has been screened, showing promising results in terms of analgesic and anti-inflammatory activities. This indicates the potential of these compounds in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) (Kumar et al., 2020).

Propriétés

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S2/c23-18(21-19-20-16-3-1-2-4-17(16)28-19)13-27-14-5-7-15(8-6-14)29(24,25)22-9-11-26-12-10-22/h1-8H,9-13H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJXLKAMRDVHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.